4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S746404
CAS No.
5912-18-5
M.F
C7H4Cl2N2
M. Wt
187.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

CAS Number

5912-18-5

Product Name

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

Synthesis and Characterization:

,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements, in this case, carbon, nitrogen, and chlorine. The scientific research surrounding this specific compound primarily focuses on its synthesis and characterization, with limited exploration of its potential applications.

Potential Applications:

While research on 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is still in its early stages, its structural properties suggest potential applications in several scientific fields:

  • Medicinal Chemistry: The presence of nitrogen atoms in the ring structure makes 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine a potential candidate for further exploration in medicinal chemistry. Its chemical similarity to other known bioactive molecules could inspire the development of new drugs [].
  • Material Science: The aromatic nature of the compound might lead to interesting properties relevant to material science. Further research is needed to explore its potential use in the development of novel materials [].

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is characterized by its pyrrolo[2,3-b]pyridine structure, which includes two chlorine substituents at the 4 and 6 positions. This compound is classified as a nitrogen-containing heterocycle and has the molecular formula C₇H₄Cl₂N₂. It exhibits properties that make it interesting for both academic research and industrial applications. The presence of chlorine atoms significantly influences its reactivity and biological interactions .

The chemical reactivity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. This property can be exploited in various synthetic pathways to derive other functionalized derivatives.

Key Reactions Include:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo reactions where electrophiles attack the aromatic system.

Several methods have been reported for synthesizing 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine:

  • Cyclization Reactions: One common approach involves cyclizing appropriate precursors under acidic or basic conditions to form the pyrrolo ring.
  • Chlorination: The introduction of chlorine atoms can be achieved through chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple reaction steps to build up the desired structure from simpler organic molecules .

The unique properties of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Possible incorporation into polymer matrices or as a building block for advanced materials.
  • Agricultural Chemicals: Investigated for use in agrochemicals due to its potential bioactivity against pests or pathogens .

Several compounds share structural similarities with 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. These include:

Compound NameStructural FeaturesNotable Activities
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridineSimilar pyrrolo structureAntimicrobial properties
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle chlorine substitutionPotential anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineDifferent electronic properties

Uniqueness

What sets 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine apart from these similar compounds is its specific combination of two chlorine substituents at the 4 and 6 positions on the pyrrolo ring. This configuration may enhance its reactivity and biological interactions compared to derivatives with fewer or different substituents.

XLogP3

2.9

Wikipedia

4,6-Dichloro-7-azaindole

Dates

Modify: 2023-08-15

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